molecular formula C18H18O B15066674 2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone CAS No. 6976-03-0

2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Cat. No.: B15066674
CAS No.: 6976-03-0
M. Wt: 250.3 g/mol
InChI Key: GFHMEZCJYYOKQE-UHFFFAOYSA-N
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Description

2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is an organic compound that features a phenyl group and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone typically involves the reaction of 2-tetralone with phenylmagnesium bromide, followed by acidification to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in halogenated derivatives.

Scientific Research Applications

2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenamine, 5,6,7,8-tetrahydro-: Shares the tetrahydronaphthalene moiety but differs in functional groups.

    5,6,7,8-Tetrahydro-2-naphthylamine: Another compound with a similar core structure but different substituents.

Uniqueness

2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is unique due to the presence of both a phenyl group and a tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

6976-03-0

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

2-phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

InChI

InChI=1S/C18H18O/c19-18(12-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)13-17/h1-3,6-7,10-11,13H,4-5,8-9,12H2

InChI Key

GFHMEZCJYYOKQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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